5-Methylpyrimidine-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylpyrimidine-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c1-4-2-7-5(8-3-4)11(6,9)10/h2-3H,1H3,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJKXHOEVYBVCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methylpyrimidine 2 Sulfonamide and Its Derivatives
Retrosynthetic Analysis of 5-Methylpyrimidine-2-sulfonamide
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.inadvancechemjournal.com For this compound, the analysis reveals two primary disconnection points: the C-S bond of the sulfonamide and the bonds forming the pyrimidine (B1678525) ring.
Primary Disconnections:
C(2)-Sulfonamide Bond: The most logical final-step disconnection is the formation of the sulfonamide group. This involves a reaction between a pyrimidine-2-sulfonyl chloride intermediate and ammonia (B1221849). This simplifies the target to 5-methylpyrimidine-2-sulfonyl chloride .
Pyrimidine Ring Formation: The 5-methylpyrimidine (B16526) core can be disconnected through several established cyclization strategies. A common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a source of the N-C-N fragment, such as urea, thiourea, or guanidine (B92328) derivatives. For a 5-methyl substituted pyrimidine, a suitable precursor would be a 2-methyl-1,3-dicarbonyl compound.
This leads to a retrosynthetic pathway that begins with simple precursors, builds the substituted pyrimidine ring, and finally installs the sulfonamide functionality.
Novel Methodologies for Pyrimidine Ring Construction with 5-Methyl Substitution
The formation of the 5-methylpyrimidine core is a critical step. Recent advancements have focused on efficient cyclization reactions and regioselective C-5 functionalization.
Cyclization Reactions for Pyrimidine Core Formation
The classical method for pyrimidine synthesis involves the condensation of a β-dicarbonyl compound with an amidine, urea, or guanidine. advancechemjournal.com To achieve the 5-methyl substitution, the β-dicarbonyl component must contain the methyl group at the C-2 position.
A variety of catalyzed and uncatalyzed cyclization reactions have been developed to improve yields and substrate scope. mdpi.com For instance, multicomponent reactions, where three or more reactants combine in a single operation, offer an efficient route to highly substituted pyrimidines. mdpi.comorganic-chemistry.org One such strategy could involve the reaction of an enamine, triethyl orthoformate, and ammonium (B1175870) acetate, catalyzed by zinc chloride, to form the pyrimidine ring. organic-chemistry.org
Another approach involves the [3+3] annulation of enamines or similar precursors with amidines. mdpi.com For example, a one-pot synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide was achieved by refluxing phenylsulfonyl guanidine and acetylacetone (B45752) with triethylorthoformate. nih.govcardiff.ac.uk This demonstrates the direct construction of a complex pyrimidine sulfonamide derivative through a cyclization strategy.
Interactive Table: Comparison of Pyrimidine Synthesis Methods
| Method | Key Reactants | Conditions | Advantages |
| Classical Condensation | 2-Methyl-1,3-dicarbonyl, Urea/Amidine | Basic or Acidic | Well-established, readily available starting materials |
| Multicomponent Reaction | Enamine, Orthoformate, Ammonium Acetate | ZnCl₂ catalysis | High efficiency, single step |
| [3+3] Annulation | Phenylsulfonyl guanidine, Acetylacetone | Reflux | Direct formation of complex derivatives nih.govcardiff.ac.uk |
Strategies for Regioselective Functionalization at the Pyrimidine C-5 Position
An alternative to building the ring with the methyl group already in place is the direct methylation of a pre-formed pyrimidine scaffold. The C-5 position of the pyrimidine ring can be functionalized through various methods, although direct C-H activation can be challenging.
One established route involves a three-step procedure:
Halogenation: Introduction of a halogen, typically iodine, at the C-5 position. google.com
Cross-Coupling: A subsequent cross-coupling reaction, such as a Suzuki or Stille coupling, can introduce the methyl group.
Reduction: If a more complex alkyl group is introduced via a reaction like the Nozaki–Hiyama–Kishi reaction with an aldehyde, a subsequent reduction step is necessary to yield the C-5 alkylated product.
More direct methods, such as palladium-catalyzed C-5 arylation and alkenylation, have also been investigated for related heterocyclic systems, suggesting potential pathways for methylation. nih.gov
Introduction of the Sulfonamide Moiety at the Pyrimidine C-2 Position
The final key transformation is the installation of the sulfonamide group at the C-2 position of the 5-methylpyrimidine ring. This is typically a two-step process involving sulfonylation followed by amidation. wikipedia.org
Sulfonylation Techniques for Pyrimidine Scaffolds
The primary method for introducing the sulfonyl group is through the formation of a pyrimidine-2-sulfonyl chloride intermediate. This reactive species can be generated from several precursors:
From Pyrimidine-2-sulfonic Acid: The classic method involves the chlorination of pyrimidine-2-sulfonic acid using reagents like phosphorus pentachloride (PCl₅).
From 2-Mercaptopyrimidine: Oxidation of the corresponding thiol (2-mercaptopyrimidine) provides a direct route. For example, treating 2-mercaptopyridine (B119420) with sodium hypochlorite (B82951) in sulfuric acid yields pyridine-2-sulfonyl chloride. A similar strategy can be applied to the pyrimidine system.
From 2-Aminopyrimidine: A Sandmeyer-type reaction can be employed. The 2-amino group is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst and a chloride source.
From 2-Chloropyrimidine: While less direct, nucleophilic aromatic substitution with a sulfite (B76179) salt followed by chlorination is a potential, though more complex, pathway.
It is important to note that pyrimidine-2-sulfonyl chloride is often unstable at room temperature and may be generated in situ for immediate use in the subsequent amidation step.
Amidation Reactions for Sulfonamide Formation
The conversion of the sulfonyl chloride to the sulfonamide is a standard and efficient reaction. wikipedia.orgwikipedia.org The classic approach involves the reaction of the sulfonyl chloride with an amine. wikipedia.org For the synthesis of the primary sulfonamide (R-SO₂NH₂), anhydrous ammonia is the reagent of choice.
R-SO₂Cl + 2 NH₃ → R-SO₂NH₂ + NH₄Cl
Alternatively, modern methods using magnesium amides (R₂NMgCl·LiCl) have been shown to be effective for the amination of pyridine-2-sulfonyl chloride and related heterocycles, proceeding under mild, transition-metal-free conditions. acs.org This offers a valuable alternative, particularly for complex substrates where traditional methods may be less effective. acs.org Recent developments also include one-pot procedures that convert carboxylic acids directly to sulfonamides via a copper-catalyzed decarboxylative halosulfonylation, though this is more applicable to aryl carboxylic acids. princeton.edu
Interactive Table: Sulfonamide Formation Methods
| Method | Reagents | Conditions | Key Features |
| Classical Ammonolysis | Pyrimidine-2-sulfonyl chloride, Ammonia | Typically in an inert solvent | Standard, high-yielding reaction wikipedia.org |
| Magnesium Amide Amination | Pyrimidine-2-sulfonyl chloride, R₂NMgCl·LiCl | THF, 0°C to 25°C | Mild, transition-metal-free, good for complex substrates acs.org |
Stereochemical Considerations in this compound Derivative Synthesis
The synthesis of derivatives of this compound can introduce stereogenic centers, leading to the formation of stereoisomers. The control of stereochemistry is crucial as different stereoisomers can exhibit varied biological activities and physical properties. Key considerations involve the creation of chiral centers on the pyrimidine ring, on substituents, or at the sulfonamide group itself.
The introduction of substituents to the core structure of this compound can generate chirality. For instance, reactions that create a chiral carbon atom on a side chain attached to the pyrimidine ring or the sulfonamide nitrogen require stereoselective methods to control the configuration of the resulting stereocenter. While specific examples for this compound are not extensively documented, general principles of asymmetric synthesis are applicable.
One established method for inducing chirality in sulfonamide-containing molecules is the use of chiral auxiliaries. A process has been demonstrated for the asymmetric synthesis of sulfinamides using natural products like (-)-quinine as a chiral auxiliary. nih.gov This approach allows for the preparation of a variety of chiral sulfinamides in good yields and with high enantioselectivity. nih.gov The auxiliary can often be recovered and recycled, adding to the efficiency of the process. nih.gov Such a strategy could potentially be adapted for the synthesis of chiral derivatives of this compound where the chirality is centered at the sulfur atom (in the case of sulfoximines) or on a substituent attached to the sulfonamide nitrogen.
Furthermore, the spatial arrangement of the pyrimidine and sulfonyl groups is a key stereochemical feature. The crystal structure analysis of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, reveals a specific dihedral angle of 63.07(7)° between the planes of the phenyl group and the pyrimidine ring. cardiff.ac.uk The conformation of the molecule is also defined by torsion angles, such as the C-N-S-C torsion angle of 79.0(2)°. cardiff.ac.uk The synthesis of derivatives must consider the steric and electronic factors that influence these spatial relationships, as they can impact how the molecule interacts with biological targets.
In fused ring systems incorporating the 5-methylpyrimidine sulfonamide moiety, such as in 4,7-dihydro nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine-6-sulfonamide derivatives, new stereocenters can be formed during cyclization reactions. researchgate.net The regioselectivity of such reactions is a critical aspect of stereochemical control, determining which of the possible isomers is formed. rsc.org
Table 1: Stereochemical Control Strategies
| Strategy | Description | Potential Application for this compound Derivatives | Key Findings/Examples |
|---|---|---|---|
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterwards. | Synthesis of enantiomerically enriched sulfonamide derivatives with chirality at the sulfur or an adjacent atom. | A process using (-)-quinine as an auxiliary has been developed for the asymmetric synthesis of various chiral sulfinamides with excellent enantioselectivity. nih.gov |
| Regioselective Synthesis | Control of the region of a molecule where a chemical bond is made or broken. In cyclic systems, this can determine the relative positions of substituents. | Directing the position of substituents on the pyrimidine ring or in the formation of fused heterocyclic systems. | Facile and efficient one-step procedures have been developed for the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino- nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidines. rsc.org |
| Conformational Analysis | Study of the spatial arrangement of atoms in a molecule. The preferred conformation can be influenced by synthesis conditions and affects molecular properties. | Understanding and predicting the 3D structure and the relative orientation of the pyrimidine and sulfonamide groups. | The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide shows a defined dihedral angle between the aromatic rings, highlighting the importance of molecular conformation. cardiff.ac.uk |
Green Chemistry Approaches and Sustainable Synthesis of Pyrimidine Sulfonamides
Traditional methods for synthesizing pyrimidine derivatives often rely on hazardous solvents and toxic reagents, which can be detrimental to the environment and human health. researchgate.net In recent years, there has been a significant shift towards green chemistry principles to develop more sustainable and eco-friendly synthetic routes for pyrimidine sulfonamides. These approaches aim to minimize waste, reduce energy consumption, and utilize safer substances. researchgate.netgoogle.com
Several green techniques have been successfully employed for the synthesis of pyrimidines and sulfonamides. These include:
Microwave-Assisted Synthesis: This method often leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. It is an energy-efficient approach that aligns well with the principles of green chemistry. researchgate.net Microwave synthesis has been used for the preparation of arylsulfonamide derivatives of cyclic arylguanidines, achieving yields of 38-85% in just 0.5-4 minutes. nih.gov
Ultrasound-Assisted Synthesis (Sonochemistry): The use of ultrasonic irradiation can enhance reaction rates and yields. Sonochemical methods have been applied to the synthesis of sulfonamides, with reactions in water reaching efficiencies of 37-90% within 60 minutes. nih.govcardiff.ac.uk
Solvent-Free Reactions: Conducting reactions without a solvent (neat) or using solid-state grinding (mechanochemistry) can significantly reduce waste and eliminate the need for costly and often toxic solvents. researchgate.netrsc.org This approach offers clean reactions, good product yields, and simplified separation and purification processes. researchgate.net
Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign options like water or ionic liquids is preferred. nih.govresearchgate.net Water has been successfully used as a "green" reaction environment for the synthesis of certain sulfonamide derivatives. nih.gov
Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, can improve reaction efficiency and reduce waste. researchgate.netrsc.org For example, TiO2–SiO2 has been used as a reusable catalyst for the solvent-free synthesis of benzopyrano[2,3-d]pyrimidine derivatives. rsc.org
These green methodologies offer substantial advantages over traditional synthetic protocols, including economic benefits, environmental protection, shorter reaction times, higher yields, and simpler workup procedures. researchgate.net
Table 2: Green Synthesis Techniques for Pyrimidine Sulfonamides
| Technique | Description | Advantages | Example Application |
|---|---|---|---|
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Shorter reaction times, higher yields, improved purity, energy efficiency. researchgate.net | Synthesis of arylsulfonamide derivatives with yields of 38-85% in minutes. nih.gov |
| Ultrasound-Assisted Synthesis | Use of high-frequency sound waves to promote chemical reactions. | Enhanced reaction rates, high yields, milder conditions. researchgate.net | Synthesis of sulfonamide derivatives in water with 37-90% efficiency. nih.gov |
| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often by grinding solid reactants together. | Reduced waste, no solvent toxicity, simple workup, cost-effective. researchgate.netrsc.org | Synthesis of benzopyrano[2,3-d]pyrimidine derivatives using a reusable catalyst under solvent-free conditions. rsc.org |
| Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids. | Reduced environmental impact, improved safety. researchgate.net | Use of water as a solvent for the sonochemical synthesis of arylsulfonamide derivatives. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 5 Methylpyrimidine 2 Sulfonamide and Its Complexes
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational and Interaction Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. In the study of sulfonamide derivatives, ¹H and ¹³C NMR analyses provide detailed information about the chemical environment of individual atoms.
For instance, in related sulfonamide structures, the proton of the sulfonamide –SO₂NH– group typically appears as a singlet peak in the ¹H NMR spectrum in the range of 8.78 to 10.15 ppm. rsc.org The aromatic protons of sulfonamide derivatives generally show signals between 6.51 and 7.70 ppm. rsc.org In the ¹³C NMR spectra, aromatic carbons exhibit signals in the region of 111.83 to 160.11 ppm. rsc.org
The chemical shifts observed in NMR spectra are highly sensitive to the molecular conformation and intermolecular interactions. For example, the formation of intramolecular hydrogen bonds, such as between a sulfonamide NH group and a nearby acceptor atom, can be confirmed by changes in the chemical shifts of the involved protons. cam.ac.uk Studies on similar compounds have shown that the non-equivalence of amide protons due to hindered rotation around a C(O)–NH₂ single bond can lead to distinct resonances in the ¹H-NMR spectrum. semanticscholar.org
Furthermore, NMR titration experiments, where a complexing agent is added incrementally, can be used to study intermolecular interactions. Changes in chemical shifts upon complexation provide insights into the binding sites and the strength of the interaction. cam.ac.uk For example, an upfield shift of a proton ortho to the sulfonamide group upon complexation suggests its close proximity to the binding partner. cam.ac.uk
Table 1: Representative ¹H NMR Chemical Shifts for Sulfonamide Derivatives
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Sulfonamide NH | 8.78 - 10.15 rsc.org |
| Aromatic CH | 6.51 - 7.70 rsc.org |
| Acetyl CH₃ | ~2.07 rsc.org |
| Methoxy OCH₃ | ~3.6 rsc.org |
Table 2: Representative ¹³C NMR Chemical Shifts for Sulfonamide Derivatives
| Functional Group | Chemical Shift (ppm) |
|---|---|
| Aromatic C | 111.83 - 160.11 rsc.org |
| Carbonyl C (Amide) | ~169.4 rsc.org |
| Methoxy C | 55.39 - 56.06 rsc.org |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
The FT-IR spectra of sulfonamides exhibit characteristic absorption bands. rsc.org The asymmetric and symmetric stretching vibrations of the sulfonamide –SO₂NH– group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The presence of other functional groups, such as amine (–NH₂) and amide (–CONH–), also gives rise to distinct vibrational bands. rsc.org
Shifts in the positions and changes in the intensities of these bands can indicate the formation of hydrogen bonds or other intermolecular interactions. nih.gov For example, a shift to a lower wavenumber of a stretching band often signifies the involvement of that functional group in hydrogen bonding. nih.gov The analysis of FT-IR spectra of inclusion complexes, where a guest molecule is encapsulated within a host, can confirm the formation of the complex through changes in the vibrational modes of both the host and guest molecules. researchgate.net
Raman spectroscopy complements FT-IR by providing information on non-polar bonds and is particularly useful for studying molecular packing and intermolecular interactions in the solid state. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for Sulfonamide Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Sulfonamide (SO₂) | Asymmetric Stretch | 1320 - 1310 rsc.org |
| Sulfonamide (SO₂) | Symmetric Stretch | 1155 - 1143 rsc.org |
| Amine (NH₂) | Scissoring | ~555 orientjchem.org |
| Amine (NH₂) | Wagging | ~511 orientjchem.org |
| C-N | Stretch | ~1275 ± 55 orientjchem.org |
X-Ray Crystallographic Analysis of 5-Methylpyrimidine-2-sulfonamide and its Analogues
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.
The crystal structure of a molecule reveals how individual molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. This packing is governed by various intermolecular forces, leading to the formation of a supramolecular architecture. semanticscholar.org
Hydrogen bonds are the primary driving force in determining the crystal packing of many sulfonamides. nih.govnih.gov The sulfonamide group itself contains both hydrogen bond donors (the NH group) and acceptors (the sulfonyl oxygens), allowing for the formation of extensive hydrogen-bonding networks. semanticscholar.orgresearchgate.net
The connectivity of these hydrogen bonds can be described using graph set notation and can lead to various patterns, such as dimers, chains, and rings. nih.govnih.gov For instance, N–H···N and N–H···O=S hydrogen bonds are frequently observed, linking adjacent molecules and contributing to the formation of a stable three-dimensional network. semanticscholar.orgcardiff.ac.uk The geometry of the sulfonamide group, which is typically a distorted tetrahedron around the sulfur atom, influences its ability to participate in hydrogen bonding in multiple dimensions. semanticscholar.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. nih.govnih.gov Different polymorphs arise from variations in molecular conformation and/or intermolecular interactions, particularly the hydrogen-bonding patterns. nih.govnih.gov These different crystal forms can exhibit distinct physical properties.
Solution-State Conformation Studies Using Advanced Spectroscopic Techniques
While X-ray crystallography provides a static picture of the molecule in the solid state, advanced spectroscopic techniques can be used to study the conformation of molecules in solution, which is often more relevant to their biological activity.
NMR spectroscopy is a primary tool for these studies. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the through-space proximity of protons, allowing for the determination of the preferred conformation in solution. semanticscholar.org The observation of intramolecular hydrogen bonds through NMR can also provide conformational constraints. semanticscholar.org
UV-Vis spectroscopy can also be employed to study conformational changes and interactions in solution. semanticscholar.org Changes in the absorption spectrum upon the addition of a binding partner can be used to determine association constants for complex formation. cam.ac.uk
Spectroscopic Characterization of this compound in Complex with Biological Macromolecules (e.g., co-crystallization)
Understanding the interaction of small molecules with biological macromolecules is fundamental to drug design. Co-crystallization of this compound or its analogues with a target protein, followed by X-ray diffraction analysis, can provide a detailed atomic-level view of the binding mode.
These studies reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern the binding of the sulfonamide to the active site of the macromolecule. nih.govnih.gov For example, in the adduct of a sulfonamide inhibitor with human carbonic anhydrase II, the deprotonated primary sulfonamide moiety was found to bind directly to the zinc ion in the enzyme's active site. nih.gov The inhibitor also formed a network of hydrogen bonds with key amino acid residues, such as Thr199, Glu106, and Gln92. nih.gov
Spectroscopic techniques such as solid-state NMR can also be used to characterize the structure and dynamics of small molecules bound to macromolecules, particularly in cases where co-crystallization is challenging. nih.gov These studies can provide insights into the orientation and conformation of the bound ligand. nih.gov
Computational and Theoretical Investigations of 5 Methylpyrimidine 2 Sulfonamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For sulfonamide derivatives, these methods elucidate the electronic landscape, which is a key determinant of their chemical behavior and biological activity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov Studies on sulfonamide derivatives often employ DFT to optimize molecular geometry and calculate various electronic properties. For instance, the B3LYP functional with a 6-311G+(d,p) basis set is a common level of theory used for such calculations. nih.govresearchgate.net These studies can determine key parameters like bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.
Quantum chemical calculations also provide insights into the distribution of electron density and the molecular electrostatic potential (MESP). mdpi.com The MESP is particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions. mdpi.com
Frontier Molecular Orbital (FMO) Analysis and Reaction Pathways
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is instrumental in predicting the reactivity of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. nih.gov A smaller gap generally indicates higher reactivity. nih.gov
FMO analysis helps in understanding charge transfer within the molecule and its interactions with other molecules. For example, in a chemical reaction, the HOMO of one molecule can interact with the LUMO of another. nih.gov The charge density distribution on these orbitals reveals the likely sites of reaction. nih.gov For large systems where traditional FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) has been developed to better pinpoint the locality of chemical reactivity. nih.gov
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, allowing for the exploration of its conformational landscape. These simulations are crucial for understanding how a molecule like 5-Methylpyrimidine-2-sulfonamide might change its shape to bind to a biological target. nih.govmdpi.com
By simulating the movement of atoms over a period of time, MD can reveal the different stable and transient conformations a molecule can adopt in solution. nih.gov This information is vital because the biologically active conformation of a molecule may not be its lowest energy state in isolation. mdpi.com The stability of protein-ligand complexes, as determined by the root-mean-square deviation (RMSD) of atomic positions, is a key output of MD simulations. mdpi.com
Molecular Docking Studies with Identified Biological Targets (in silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules like this compound to a protein target. nih.govremedypublications.com
Ligand-Protein Interaction Profiling and Hotspot Analysis
Once a docking pose is obtained, a detailed analysis of the interactions between the ligand and the protein is performed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. nih.gov This interaction profiling helps in understanding the key residues in the binding site that are crucial for ligand recognition. nih.gov
Hotspot analysis can further identify specific regions within the binding site that contribute most significantly to the binding energy. mdpi.com Understanding these hotspots is critical for designing more potent and selective inhibitors.
Computational Binding Affinity Predictions
A primary goal of molecular docking and subsequent analyses is to predict the binding affinity of a ligand for its target. nih.gov Scoring functions are used to estimate the free energy of binding, with more negative scores generally indicating stronger binding. nih.gov These predictions, while not always perfectly accurate, are invaluable for ranking potential drug candidates and prioritizing them for experimental testing. niscpr.res.inchemrxiv.org Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to refine binding free energy calculations from MD simulation snapshots. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org These models are instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts and reducing costs. nih.gov For analogues of this compound, QSAR studies have been pivotal in understanding the structural requirements for their biological activities, particularly as kinase inhibitors.
A significant 3D-QSAR study was conducted on a series of pyrimidine-sulfonamide hybrids designed as inhibitors of the BRAFV600E mutant, a common mutation in melanoma. rsc.orgnih.gov This study utilized Gaussian field-based 3D-QSAR to develop predictive models for the inhibitory activity of these compounds. rsc.org The dataset for such a study typically includes a series of synthesized analogues with their corresponding in vitro inhibitory concentrations (IC50 values).
The statistical quality of the developed QSAR models is crucial for their predictive power. Key statistical parameters from a representative 3D-QSAR study on pyrimidine-sulfonamide hybrids are often presented in a format similar to the one below. mdpi.com
| Model | q² | r² | SEE | F-value |
|---|---|---|---|---|
| CoMFA | 0.758 | 0.938 | 0.154 | 145.231 |
| CoMSIA | 0.721 | 0.895 | 0.212 | 89.654 |
This table is representative of typical QSAR study results and is based on data found in similar studies. mdpi.com
Key Research Findings:
Model Significance: The high values for the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicate robust and predictive models. mdpi.com The high F-values and low standard error of estimate (SEE) further attest to the statistical significance of the models. mdpi.com
Contour Map Analysis: The 3D-QSAR models generate contour maps that visualize the regions around the molecular scaffold where certain physicochemical properties are favorable or unfavorable for activity.
Steric Fields: Contour maps often reveal that bulky substituents at specific positions of the pyrimidine (B1678525) ring or the sulfonamide moiety can enhance or diminish inhibitory activity.
Electrostatic Fields: These maps highlight regions where electropositive or electronegative potentials are preferred. For instance, an electropositive potential near the sulfonamide group might be crucial for interaction with the target protein.
Predictive Power: Such validated QSAR models have been successfully used to predict the biological activity of newly designed pyrimidine-sulfonamide derivatives before their synthesis. mdpi.com This predictive capability allows researchers to focus on synthesizing compounds with the highest probability of being active. nih.gov
Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold
Pharmacophore modeling is another powerful computational tool used in drug discovery. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov For the this compound scaffold, pharmacophore models can be developed based on the structures of known active analogues. nih.gov
The process typically involves aligning a set of active compounds and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov These features and their spatial relationships define the pharmacophore model.
Once a reliable pharmacophore model is generated, it can be used for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to be active. rsc.orgmdpi.com This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds.
A Hypothetical Pharmacophore Model for a this compound-based Kinase Inhibitor might include:
| Pharmacophoric Feature | Corresponding Chemical Group | Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Interaction with backbone residues in the hinge region of a kinase. |
| Hydrogen Bond Donor | Sulfonamide N-H | Interaction with a key residue in the active site. |
| Hydrophobic/Aromatic Group | Substituent on the pyrimidine or sulfonamide | Occupying a hydrophobic pocket in the target protein. |
| Methyl Group | 5-Methyl on Pyrimidine | Steric and hydrophobic interactions. |
This table represents a hypothetical pharmacophore model based on common interaction patterns of similar kinase inhibitors.
Research Findings from Virtual Screening:
Hit Identification: Virtual screening campaigns based on pharmacophore models derived from scaffolds similar to pyrimidine-sulfonamide have successfully identified novel hit compounds. nih.govmdpi.com
Scaffold Hopping: Pharmacophore models are not limited to finding compounds with the same core structure. They can identify molecules with different chemical scaffolds that present the same essential pharmacophoric features, a process known as scaffold hopping. nih.gov
Integration with Docking: The hits identified from a pharmacophore-based virtual screen are often subjected to further computational analysis, such as molecular docking, to refine the selection and predict their binding mode and affinity more accurately. nih.gov Studies on pyrimidine-sulfonamide hybrids have used this combined approach to identify promising new inhibitor candidates. rsc.orgnih.gov For example, a study on BRAFV600E inhibitors designed a library of 88 compounds based on 3D-QSAR models, and subsequent molecular docking identified four high-potential hits for further investigation. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of 5 Methylpyrimidine 2 Sulfonamide Analogues
Design Principles for Modifying the 5-Methylpyrimidine-2-sulfonamide Core
The design of analogues of this compound is guided by several established principles in medicinal chemistry. A primary strategy is the hybridization of pharmacophores , which involves combining the pyrimidine-sulfonamide core with other known biologically active fragments to create hybrid molecules with potentially synergistic or novel activities. nih.govnih.govresearchgate.net Pyrimidine (B1678525) and sulfonamide groups are considered "privileged scaffolds" due to their prevalence in approved drugs and their ability to interact with a wide range of biological targets. nih.govajchem-b.comajchem-b.com
Another key principle is molecular extension . This approach begins with a small molecule fragment known to bind effectively to a target protein. The fragment is then systematically built upon, or "extended," to create larger molecules that form additional, favorable interactions with the target, thereby increasing potency and selectivity. nih.govnih.gov This rational design strategy was successfully employed to develop novel inhibitors of extracellular signal-regulated kinases (ERK), where a starting fragment was extended to create diverse and potent pyrimidine-sulfonamide derivatives. nih.govnih.gov
Furthermore, computational methods such as molecular docking are integral to the design process. These techniques allow for the virtual screening of potential analogues and predict their binding affinity and orientation within the active site of a target protein, such as a protein kinase. nih.govnih.gov This in-silico analysis helps prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity.
Impact of Substituent Variation on the Pyrimidine Ring on Biological Interaction Profiles
The pyrimidine ring offers multiple positions (C4, C5, and C6) for substitution, and modifications at these sites have a profound impact on the biological activity of the resulting analogues. The 5-methyl group itself is one such substituent, and further alterations to the ring system are a key focus of SAR studies.
Research has shown that fusing the pyrimidine ring with other heterocyclic systems can lead to a significant enhancement in potency. For instance, creating a pyrazolo[1,5-a]pyrimidine ring system from a pyrimidine precursor resulted in a notable improvement in antiproliferative activities against cancer cell lines. nih.gov In contrast, fusing it into a triazolopyrimidine was not as effective, indicating the geometry and electronic nature of the fused ring are critical. nih.gov
The nature of the substituents at the C4 and C6 positions is also crucial. Studies on 4,6-diarylpyrimidines bearing a sulfonamide group revealed that introducing a pyridine (B92270) or another pyrimidine ring at the C2 position increased anticancer activity compared to methyl or phenyl substitutions. researchgate.net In another study targeting colon cancer, placing a cyclopentyl group at the C4 position was found to be favorable for activity. nih.gov The introduction of bulky substituents on an aromatic ring attached to the pyrimidine core has also been shown to increase the growth inhibition potential against human tumor cell lines. researchgate.net
The nitrogen atoms within the pyrimidine ring itself play a vital role in molecular interactions. While not a 2-sulfonamide, a study on pyrimidine-4-carboxamides highlighted that the nitrogen at what would be the 2-position of the pyrimidine scaffold was crucial for forming hydrogen bond interactions with the target protein, and its removal led to a tenfold drop in potency. acs.org This underscores the importance of the pyrimidine nitrogens as hydrogen bond acceptors in ligand-receptor binding.
Interactive Table: Impact of Pyrimidine Ring Modifications on Biological Activity
| Base Scaffold | Modification | Target/Assay | Result | Reference |
| Pyrimidine | Fused to form pyrazolo[1,5-a]pyrimidine | Antiproliferative (HepG-2 cells) | Significant increase in potency (IC50 = 2.96 µM) | nih.gov |
| Pyrimidine | Fused to form triazolopyrimidine | Antiproliferative | Not an optimal scaffold for activity | nih.gov |
| 4-Aryl-6-(piperidin-1-yl)pyrimidine | Pyridine or pyrimidine at C2 | Anticancer activity | Increased activity | researchgate.net |
| Pyrimidine-sulfonamide | Cyclopentyl group at C4 | Antiproliferative (HCT-116 cells) | Favorable for activity | nih.gov |
| Pyrimidine-sulfonamide | (E)-styryl substituent at C6 | Antiproliferative (Breast & Prostate cancer) | Increased activity | researchgate.net |
Role of Sulfonamide Moiety Modifications on Target Interaction and Selectivity
The sulfonamide group (-SO₂NH₂) is a cornerstone of the molecule's activity and a primary site for modification to fine-tune its properties. The sulfonamide moiety is a well-known inhibitor of carbonic anhydrases and can be modified to induce apoptosis and cell cycle arrest in cancer cells. nih.govajchem-b.com
The acidity of the N-H proton on the sulfonamide can be important for biological activity. acs.org Modifications are often made by substituting one of the hydrogens on the sulfonamide nitrogen (the N1 position). For example, attaching different heterocyclic or aromatic rings to the sulfonamide nitrogen can drastically alter the compound's interaction with its target. In a study of pyrimidine-sulfonamide hybrids, a piperidinyl ring linked to the sulfonamide was more favorable for activity against colon cancer cells than a pyrrolidinyl ring. nih.gov
Interactive Table: Effect of Sulfonamide Moiety Modifications
| Modification Type | Specific Change | Observed Effect | Reference |
| N1-Substitution | Addition of a piperidinyl ring | More favorable activity than a pyrrolidinyl ring | nih.gov |
| N1-Substitution | Addition of a carboxylic acid | Enhanced activity against HCT-116 cells | nih.gov |
| N1-Substitution | Addition of an odd-numbered carbon chain | Tended to increase antitumor activity | nih.gov |
| N1-Substitution | Introduction of bulky groups (e.g., isopropyl, benzene) | Substantially decreased potency in some scaffolds | acs.org |
Stereochemical Considerations in Analogue Design
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design. Molecules with the same chemical formula but different spatial arrangements are called stereoisomers. Enantiomers are a type of stereoisomer that are non-superimposable mirror images of each other, often arising from a chiral center in the molecule.
The two enantiomers of a chiral drug can have significantly different interactions with biological targets like enzymes and receptors, which are themselves chiral. ajchem-b.com This can lead to one enantiomer being biologically active while the other is inactive or even responsible for undesirable side effects. ajchem-b.com Furthermore, enantiomers can exhibit different metabolic profiles and affinities for other biological molecules. ajchem-b.com
While the reviewed literature did not provide specific examples of stereochemical investigations for this compound analogues, it is a critical consideration for any drug development program. If modifications to the core structure introduce a chiral center—for example, by adding a substituted alkyl chain or a chiral cyclic system—it would be essential to separate and evaluate the individual enantiomers. This ensures that the observed biological activity is attributed to the correct stereoisomer and optimizes the therapeutic potential of the analogue.
Strategic Combinations of Modifying Groups for Optimized Molecular Recognition
The most effective approach to optimizing the biological activity of this compound analogues often involves the strategic combination of modifications at different positions on the scaffold. This multipronged approach aims to create molecules that achieve optimal molecular recognition by their biological target.
The hybridization strategy is a prime example of this, where the pyrimidine and sulfonamide pharmacophores are deliberately combined to create agents that may act on multiple cellular targets or have enhanced potency on a single target. nih.govnih.govresearchgate.net For instance, researchers have successfully developed potent cyclin-dependent kinase (CDK) inhibitors by designing hybrids of pyrrolo[2,3-d]pyrimidine and benzenesulfonamide. researchgate.net This combination leverages the favorable binding characteristics of each component to create a highly effective inhibitor.
A successful combination involved pairing a piperidinyl ring at the C2 position of the pyrimidine with a carboxylic acid group on the sulfonamide moiety. This specific combination of modifying groups resulted in a hybrid that showed high activity against HCT-116 colon cancer cells and was non-toxic to normal cells. nih.gov Another study demonstrated that the antitumor activity of pyrimidine sulfonamide derivatives could be enhanced when the substituents on the sulfonamide branch chain were odd-numbered carbon chains, while simultaneously having other optimal groups on the pyrimidine ring. nih.gov
Investigation of Biological Targets and Molecular Mechanisms of Action for 5 Methylpyrimidine 2 Sulfonamide in Vitro and Molecular Focus
Identification of Key Biological Macromolecular Targets
Comprehensive searches for the direct macromolecular targets of 5-Methylpyrimidine-2-sulfonamide, such as specific enzymes or receptors, did not yield dedicated research findings. The broader family of sulfonamides is well-known for targeting enzymes like dihydropteroate (B1496061) synthase in microorganisms and various isoforms of carbonic anhydrase in humans. nih.govcnr.it Pyrimidine (B1678525) derivatives are also recognized as crucial scaffolds in the development of inhibitors for various kinases, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). researchgate.netresearchgate.netnih.gov However, specific studies identifying and confirming the biological targets for the unsubstituted this compound are absent in the reviewed literature.
Receptor Binding Studies (in vitro)
No in vitro receptor binding studies specifically detailing the interaction of this compound with any receptor are available in the public domain. While related structures, such as pyrazolopyrimidine derivatives, have been investigated for their allosteric modulation of receptors like the GABA-B receptor, this information cannot be directly extrapolated to this compound. nih.gov
Cellular Target Engagement Studies
Direct cellular target engagement studies for this compound, which would confirm its interaction with a specific target within a cellular context using methods like cell-based assays or pull-down assays, have not been reported. Methodologies for assessing target engagement are well-established, but their application to this specific compound is not documented in the available literature. biorxiv.orgnih.gov
Mechanistic Elucidation of Ligand-Target Interactions
In the absence of identified biological targets for this compound, there is a corresponding lack of research into the mechanistic details of its interactions.
Kinetic Studies of Enzyme Inhibition
No kinetic studies detailing the mode of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound have been found. Such studies are crucial for understanding the mechanism of action of an inhibitor but are contingent on the prior identification of a specific enzyme target.
Allosteric Modulation Studies
There is no evidence to suggest that this compound functions as an allosteric modulator of any known biological target. nih.govwikipedia.org Studies on allosteric modulation typically involve compounds with more complex structures that bind to sites distinct from the primary active site of a protein. nih.gov
Biophysical Characterization of Binding (e.g., ITC, SPR)
The direct measurement of a compound's binding affinity and thermodynamics to its biological target is crucial for understanding its mechanism of action. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in this characterization.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This provides a comprehensive thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these primary measurements, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated, offering deeper insights into the forces driving the binding interaction. ITC is a solution-based technique that does not require modification or immobilization of the interacting partners, making it a versatile tool for studying a wide range of molecular interactions.
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. SPR is highly sensitive and requires only small amounts of sample, making it suitable for high-throughput screening and detailed kinetic analysis.
Despite the utility of these techniques, specific ITC or SPR data characterizing the binding of this compound to any particular biological target is not found in the reviewed literature.
Pathways Modulated by this compound in Cellular Systems (in vitro, without phenotypic outcomes)
Cell-based assays are essential for understanding how a compound affects cellular signaling pathways. These in vitro studies can identify which pathways are modulated by the compound, providing a bridge between molecular target binding and physiological response. Sulfonamide-containing compounds have been shown to influence a variety of cellular pathways, often related to their primary mechanism of action. For instance, antibacterial sulfonamides typically inhibit the folate synthesis pathway by targeting dihydropteroate synthetase. Other sulfonamide derivatives have been investigated for their effects on pathways related to cancer, such as those involving p53, caspases, and NF-κB, or for their ability to inhibit enzymes like carbonic anhydrases or kinases.
However, specific studies detailing the cellular pathways modulated by this compound without describing phenotypic outcomes are not available in the public domain. Research has been conducted on structurally related molecules, such as 2-thiouracil-5-sulfonamide derivatives, which have been shown to inhibit cyclin-dependent kinase 2 (CDK2) and 15-lipoxygenase (15-LOX), but these findings cannot be directly attributed to this compound.
Comparative Analysis of this compound with Known Ligands for Identified Targets
A comparative analysis is critical for evaluating the potency, selectivity, and potential advantages of a new compound relative to existing ligands or drugs that act on the same target. This analysis typically involves comparing binding affinities (KD or Ki values), enzyme inhibitory concentrations (IC50), and thermodynamic or kinetic profiles.
Given that the specific biological targets for this compound have not been publicly identified and characterized, a direct comparative analysis with known ligands is not feasible. For a meaningful comparison, the target must first be known, and the binding and activity data for this compound must be generated. For example, if it were found to inhibit carbonic anhydrase, its activity would be compared against well-known inhibitors like acetazolamide (B1664987) or dorzolamide. Similarly, if it targeted dihydropteroate synthetase, it would be compared to antibacterial sulfonamides like sulfamethoxazole. Without this foundational data, no comparative analysis can be performed.
Derivatization Strategies and Applications of 5 Methylpyrimidine 2 Sulfonamide As a Chemical Scaffold
Synthesis of Libraries of 5-Methylpyrimidine-2-sulfonamide Derivatives for Screening
The generation of chemical libraries based on a core scaffold is a cornerstone of modern drug discovery, enabling the high-throughput screening of a multitude of related compounds to identify hits with desired biological activity. The this compound scaffold is amenable to the construction of such libraries through various synthetic strategies.
A common approach involves the derivatization of the sulfonamide nitrogen. This can be achieved by reacting 5-methylpyrimidine-2-sulfonyl chloride with a diverse panel of primary or secondary amines, leading to a library of N-substituted 5-methylpyrimidine-2-sulfonamides. The starting sulfonyl chloride can be prepared from 2-amino-5-methylpyrimidine via diazotization followed by treatment with sulfur dioxide in the presence of a copper catalyst.
Another strategy focuses on modifying the pyrimidine (B1678525) ring itself. For instance, if a suitable precursor like 2-chloro-5-methylpyrimidine (B1361109) is used, the sulfonamide moiety can be introduced at a later stage. This allows for the initial diversification of the pyrimidine core, for example, through nucleophilic aromatic substitution reactions at other positions of the ring, before the introduction and subsequent derivatization of the sulfonamide group.
A representative synthesis of a related pyrimidine sulfonamide derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, involves the reaction of phenylsulfonyl guanidine (B92328) with acetylacetone (B45752) and triethylorthoformate. nih.govcardiff.ac.uk This method could potentially be adapted for the synthesis of this compound derivatives by using appropriate starting materials. The synthesis of a library of substituted pyrimidine-sulfonamide derivatives has been reported, highlighting the feasibility of generating a diverse set of compounds for biological evaluation. biointerfaceresearch.com
Table 1: Potential Strategies for Library Synthesis of this compound Derivatives
| Strategy | Description | Key Reactants |
| N-Substitution | Reaction of 5-methylpyrimidine-2-sulfonyl chloride with a library of amines. | 5-Methylpyrimidine-2-sulfonyl chloride, various primary and secondary amines. |
| Ring Modification | Derivatization of the pyrimidine ring prior to the introduction of the sulfonamide group. | Substituted pyrimidine precursors, various nucleophiles. |
| Multi-component Reaction | One-pot synthesis involving multiple starting materials to generate complex derivatives. | Amidines, ketones, and sulfonyl-containing reagents. |
The synthesized libraries can then be subjected to high-throughput screening to identify compounds with interesting biological profiles, which can be further optimized in hit-to-lead campaigns.
Use of this compound in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) is a powerful approach in which small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Promising fragments are then elaborated or linked together to generate more potent lead compounds. The this compound scaffold possesses several characteristics that make it an attractive candidate for FBDD.
With a molecular weight of approximately 171 g/mol , this compound fits well within the "rule of three" often applied to fragment libraries (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). The pyrimidine ring can engage in various interactions with a protein target, including hydrogen bonding and π-stacking, while the sulfonamide group is a well-established zinc-binding group and can also act as a hydrogen bond donor and acceptor. The methyl group at the 5-position provides a subtle steric and electronic perturbation that can influence binding affinity and selectivity.
In a hypothetical FBDD campaign, this compound could be included in a fragment library and screened against a target of interest using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, or X-ray crystallography. nih.gov Once a binding event is confirmed, the structural information of the fragment-target complex can guide the synthetic elaboration of the fragment. For example, if the methyl group is pointing towards a hydrophobic pocket, larger alkyl or aryl groups could be introduced at this position to enhance binding. Similarly, the sulfonamide nitrogen provides a convenient handle for growing the fragment into an adjacent binding site.
Applications as a Chemical Probe for Molecular Systems
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by selectively binding to a specific protein target. The development of a chemical probe from a hit compound requires a deep understanding of its structure-activity relationship (SAR) and the demonstration of its on-target engagement in a cellular context.
Given the potential for this compound derivatives to exhibit potent and selective biological activity, they could be developed into chemical probes. For instance, a derivative that shows high affinity for a particular enzyme could be modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to enable the visualization or pull-down of the target protein.
Alternatively, a derivative could be functionalized with a reactive group, such as a photo-crosslinker or a warhead for covalent modification, to irreversibly label the target protein. This would allow for the identification of the target protein from a complex biological mixture and the mapping of the binding site. The development of sulfonyl fluoride-containing ligands as chemical probes for cereblon highlights a strategy that could be adapted for pyrimidine sulfonamides.
While there are no specific reports on the use of this compound as a chemical probe, the general principles of probe development are applicable to this scaffold. The synthesis of pyrimidine-based fluorescent probes for the detection of bacteria demonstrates the utility of the pyrimidine scaffold in probe design.
Development of Prodrugs and Bioconjugates based on the this compound Scaffold (chemical design focus)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, or ability to cross cell membranes. Bioconjugation involves the linking of a drug to another molecule, such as a peptide, antibody, or polymer, to achieve targeted delivery or to enhance its therapeutic index.
The sulfonamide group of this compound can be modified to create prodrugs. For example, the sulfonamide nitrogen can be acylated or converted into a more labile N-O or N-N bond, which can be cleaved in vivo to release the active sulfonamide. The design of sulfonamide prodrugs with a two-stage release mechanism for the TLR4 antagonist TAK-242 provides a sophisticated example of how the sulfonamide moiety can be masked to control drug release. cardiff.ac.uknih.gov
For bioconjugation, the this compound scaffold can be functionalized with a linker that has a reactive handle for attachment to a carrier molecule. This linker could be attached to the pyrimidine ring or the sulfonamide nitrogen, provided that the attachment does not significantly compromise the binding of the drug to its target. The choice of linker and conjugation chemistry would depend on the nature of the carrier molecule and the desired release mechanism.
Table 2: Potential Prodrug and Bioconjugate Strategies for this compound
| Strategy | Modification Site | Potential Advantage |
| N-Acyl Prodrug | Sulfonamide Nitrogen | Improved lipophilicity, controlled release. |
| N-O or N-N Prodrug | Sulfonamide Nitrogen | Tunable cleavage kinetics. |
| Bioconjugation | Pyrimidine Ring or Sulfonamide Nitrogen | Targeted delivery, reduced systemic toxicity. |
The rational design of prodrugs and bioconjugates of this compound would require a thorough understanding of its SAR and metabolic fate.
Integration into Multicomponent Reactions and Diverse Scaffold Construction
Multicomponent reactions (MCRs) are one-pot reactions in which three or more starting materials react to form a single product that contains substantial portions of all the reactants. MCRs are highly efficient and atom-economical, and they are powerful tools for the generation of molecular diversity.
The this compound scaffold, or its precursors, can be envisioned as components in MCRs to construct more complex and diverse chemical scaffolds. For example, 2-amino-5-methylpyrimidine could be used as the amine component in a Biginelli or Hantzsch-type reaction, followed by the introduction of the sulfonamide group.
Alternatively, a functionalized derivative of this compound could be designed to participate in an MCR. For instance, an aldehyde or a ketone could be introduced onto the pyrimidine ring, which could then react with an amine and an isocyanide in a Ugi reaction. This would lead to the rapid construction of a library of complex molecules based on the this compound scaffold.
The use of pyrimidine scaffolds in MCRs to generate fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, is well-documented. nih.gov These strategies could be adapted to incorporate the this compound moiety, thereby expanding the chemical space accessible from this versatile starting material. The synthesis of novel pyridine (B92270) derivatives with a sulfonamide moiety via a multicomponent reaction illustrates the potential of this approach.
Future Research Directions and Unanswered Questions in 5 Methylpyrimidine 2 Sulfonamide Research
Exploration of Novel and More Efficient Synthetic Pathways
The pursuit of innovative and efficient synthetic methodologies is paramount to advancing the development of 5-Methylpyrimidine-2-sulfonamide derivatives. While established synthetic routes exist, future research will focus on creating more streamlined, high-yield, and environmentally benign processes.
Key research objectives include:
One-Pot, Multi-Component Reactions: Developing novel one-pot, three-component reactions, potentially using catalysts like trifluoroacetic acid, could significantly improve efficiency by reducing the number of intermediate purification steps, saving time and resources. nih.gov
Yield Optimization: Further investigation into reaction conditions, such as temperature staging, can lead to nearly quantitative yields. For instance, performing reactions at controlled temperatures (e.g., 0–5 °C followed by room temperature and then 60 °C) has been shown to produce products with over 97% purity without the need for extensive purification like extraction or chromatography. nih.gov
Overcoming Synthetic Challenges: The pyrimidine (B1678525) nucleus can be relatively inert to common electrophilic substitution reactions. mdpi.com Future work should explore novel activation methods or alternative synthetic strategies to overcome these challenges. A known successful, yet harsh, method involves chlorosulphonation with chlorosulphonic acid at high temperatures to create the essential sulfonyl chloride intermediate. mdpi.com Finding milder and more selective alternatives is a key goal.
Catalysis Innovation: The exploration of new catalysts is crucial for accelerating chemical reactions and improving selectivity. chemscene.com Research into novel catalytic systems could unlock new synthetic routes for sulfonamide derivatives that are currently not feasible.
Deeper Understanding of Intramolecular and Intermolecular Interactions
A fundamental comprehension of the forces governing molecular assembly is critical for predicting the physicochemical properties of this compound, such as solubility and crystal packing, which in turn influence its bioavailability.
Future research in this area will likely involve:
Advanced Spectroscopic and Crystallographic Analysis: While X-ray crystallography provides static snapshots, combining it with spectroscopic techniques and quantum mechanical calculations can offer a dynamic understanding of molecular interactions. nih.gov
Deciphering Polymorphism: Sulfonamides are known to exhibit polymorphism, meaning they can exist in different crystal forms with varying stability and properties. A deeper study of the intermolecular interactions in different polymorphs is essential. The primary forces driving the crystal packing in sulfonamides are strong intermolecular hydrogen bonds, particularly involving the sulfonic and amino groups, and π-π stacking interactions between aromatic rings. nih.gov
Computational Analysis of Interaction Patterns: Quantum mechanical calculations have proven effective in studying the various intermolecular patterns and conformations within the crystal structures of sulfonamides. nih.gov These in silico models can elucidate how substitutions on the sulfonamide molecule affect the strength and nature of hydrogen bonds and other non-covalent interactions, which can alter the vibrational modes of the molecule.
Advanced Computational Modeling for Predictive Molecular Design
In silico tools are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the properties of novel compounds before their synthesis. For this compound derivatives, computational modeling will be instrumental in designing molecules with improved efficacy and more favorable pharmacokinetic profiles.
Key areas for future computational research include:
Predictive Pharmacokinetics: For compounds targeting the central nervous system (CNS), algorithms like the CNS Multiparameter Optimization (CNS-MPO) are invaluable. This approach uses six key physicochemical properties (ClogP, ClogD, MW, TPSA, HBD, and pKa) to predict a compound's ability to cross the blood-brain barrier. nih.gov
Molecular Docking and Dynamics: Molecular docking studies are essential for predicting the binding affinity and orientation of a ligand within the active site of a biological target. mdpi.commdpi.com For instance, docking can reveal hydrogen bonding and hydrophobic interactions between a sulfonamide derivative and its target protein, such as VEGFR-2 or topoisomerase. mdpi.comnih.gov Following docking, molecular dynamics (MD) simulations, run for durations like 100 nanoseconds, can provide insights into the stability of the ligand-protein complex over time. nih.govnih.gov These computational methods help in understanding structure-activity relationships and prioritizing candidates for synthesis.
Discovery of Undiscovered Biological Targets and Off-Targets (in vitro/in silico)
Identifying the full spectrum of biological targets for this compound derivatives is crucial for understanding their therapeutic potential and predicting potential side effects. This involves screening against a wide array of proteins and cell lines.
Future research will focus on:
In Vitro Screening Cascades: A systematic approach involves evaluating new derivatives against various human cancer cell lines (e.g., colon, breast, hepatic) to determine their cytotoxic potential (IC50 values). mdpi.comnih.gov Promising compounds are then tested for their inhibitory effects on specific enzymes.
Exploring Diverse Target Classes: The sulfonamide scaffold is versatile, with derivatives showing activity against a range of targets. Research has identified sulfonamide-based compounds as inhibitors of carbonic anhydrase isoforms (hCA I, II, IX, XII), topoisomerases I and II, and the bacterial enzyme LpxH. nih.govmdpi.comnih.gov
Identifying Off-Target Effects: It is equally important to identify unintended biological targets to foresee potential adverse effects. For example, some sulfonamide-based compounds have been shown to interact with the hERG cardiac voltage-gated potassium ion channel, an important anti-target in drug development. nih.gov
Investigating Novel Therapeutic Areas: Beyond cancer and bacterial infections, sulfonamide derivatives have shown potential as antioxidants, highlighting the need to explore other therapeutic applications. nih.gov
Table 1: Examples of in vitro Biological Targets for Sulfonamide Derivatives
| Compound Class | Target(s) | Cell Lines/Assay | Reference |
|---|---|---|---|
| Acridine/Sulfonamide Hybrids | Topoisomerase I & II | HepG2, HCT-8, MCF-7 | mdpi.com |
| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | HCT-116, MCF-7 | nih.gov |
| 3-Sulfonamide Pyrrol-2-one Derivatives | Carbonic Anhydrase I, II, IX, XII | Enzyme Inhibition Assay | nih.gov |
| meta-Sulfonamidobenzamides | LpxH, hERG channel | Antibacterial Assays, Electrophysiology | nih.gov |
Development of Advanced Analytical Techniques for this compound and its Metabolites (focused on analytical methods, not clinical samples)
The development of sensitive, reliable, and robust analytical methods is essential for the accurate quantification of this compound and its metabolites in various matrices. These methods are critical for research applications, including metabolism studies and environmental monitoring.
Future advancements in analytical techniques will likely include:
High-Resolution Mass Spectrometry: Methods utilizing ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-Orbitrap-MS) offer high sensitivity and selectivity for the simultaneous determination of multiple sulfonamides and their metabolites. nih.gov
Advanced Sample Preparation: The efficiency of the analytical method is heavily dependent on the sample preparation step. Techniques such as Solid Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Accelerated Solvent Extraction (ASE) are continuously being optimized. nih.govresearchgate.net Research has shown that for certain analytes, ASE can provide better recovery than QuEChERS. nih.gov The choice of SPE cartridge (e.g., Oasis HLB, C18) is also a critical parameter to optimize. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS remains a gold standard for the quantification of trace levels of sulfonamides and their metabolites. nih.govpreprints.org The development of methods using isotope dilution, where stable isotope-labeled internal standards are used, is crucial for correcting matrix effects, which can cause unpredictable signal suppression and lead to inaccurate quantification. nih.govresearchgate.net
Table 2: Comparison of Analytical Methods for Sulfonamide Detection
| Technique | Sample Preparation | Analytes | Key Features | Reference(s) |
|---|---|---|---|---|
| UHPLC-Orbitrap-MS | QuEChERS, ASE | 12 Sulfonamides & 5 Acetylated Metabolites | High sensitivity and selectivity; comparison of extraction methods. | nih.gov |
| LC-MS/MS | Solid Phase Extraction (SPE) | 6 Sulfonamides & 2 N4-acetyl Metabolites | Isotope dilution for matrix effect correction; high sensitivity. | nih.govresearchgate.net |
| SPE-HPLC-UV | Solid Phase Extraction (SPE) | Sulfonamides | Cost-effective; suitable for environmental water analysis. | researchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-ethyl toluene-4-sulphonamide |
| 2,5-Dichlorothiophene-3-sulfonamide |
| Doxorubicin |
| Cisplatin |
| Sorafenib |
| Trimethoprim |
| Dapsone |
| 2-thiouracil |
Concluding Remarks on the Academic Significance of 5 Methylpyrimidine 2 Sulfonamide Research
Summary of Key Academic Contributions and Discoveries
Direct and detailed academic contributions and discoveries focusing exclusively on 5-Methylpyrimidine-2-sulfonamide are not extensively documented in publicly available research. The compound is recognized primarily as a chemical entity available for research purposes. Its academic significance is therefore largely inferred from the well-established importance of its constituent functional groups: the pyrimidine (B1678525) ring and the sulfonamide group.
The pyrimidine nucleus is a cornerstone in the development of a wide array of therapeutic agents. Its structural motif is integral to numerous clinically approved drugs, including anticancer agents like gefitinib (B1684475) and imatinib, where the pyrimidine core plays a crucial role in binding to target enzymes. Similarly, the sulfonamide group is a key pharmacophore in a vast range of drugs, from antibacterial agents to diuretics and carbonic anhydrase inhibitors. The combination of these two moieties in a single molecule, as seen in this compound, theoretically creates a scaffold with the potential for diverse biological activities.
While specific data is sparse, the academic contribution of compounds with similar structures, such as various pyrimidine-sulfonamide hybrids, has been noted in the exploration of treatments for cancer and other diseases. Research on these related compounds has demonstrated that the hybridization of a pyrimidine ring with a sulfonamide can lead to potent inhibitors of various enzymes, including those involved in cancer cell proliferation.
Perspectives on the Broader Impact of Research on Pyrimidine Sulfonamides as Privileged Scaffolds
The study of pyrimidine sulfonamides as "privileged scaffolds" has had a significant impact on medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. The pyrimidine sulfonamide framework fits this description due to the versatile binding properties of both the pyrimidine and sulfonamide components.
The pyrimidine ring's ability to form hydrogen bonds and engage in pi-stacking interactions allows it to interact with a variety of protein active sites. evitachem.com The sulfonamide group is a well-known zinc-binding group and can act as a bioisostere for other functional groups, enhancing the pharmacokinetic properties of a molecule. The combination of these features in pyrimidine sulfonamides has led to their investigation in a wide range of therapeutic areas:
Anticancer Agents: This is the most explored area for pyrimidine-sulfonamide hybrids. They have been shown to target various cancer-related enzymes, including carbonic anhydrases, which are overexpressed in many tumors, and protein kinases that are critical for cancer cell signaling. The hybridization approach aims to create molecules that can act on multiple targets within cancer cells, potentially leading to more effective treatments and overcoming drug resistance.
Antimicrobial Agents: The sulfonamide group has a long history in the development of antibacterial drugs. The incorporation of a pyrimidine ring can modulate the activity and spectrum of these agents.
Enzyme Inhibition: Pyrimidine sulfonamides have been designed and synthesized as inhibitors of various other enzymes, including proteases and kinases, which are implicated in a wide range of diseases.
The broader research impact lies in the demonstration that combining these two well-established pharmacophores can lead to novel chemical entities with enhanced biological activity and desirable drug-like properties. This strategy of molecular hybridization continues to be a fruitful area of research in the quest for new and more effective medicines.
Identification of Promising Avenues for Continued Scholarly Inquiry
Given the limited specific research on this compound, numerous promising avenues for scholarly inquiry exist. Future research could significantly enhance our understanding of this compound and its potential applications.
Key research questions to be addressed include:
Synthesis and Characterization: Development and optimization of synthetic routes to this compound and its derivatives would be a foundational step. Detailed characterization of the compound's physicochemical properties would also be essential.
Biological Screening: A comprehensive screening of this compound against a wide panel of biological targets is a critical next step. This could include:
Anticancer Activity: Evaluating its cytotoxic effects on various cancer cell lines and identifying its molecular targets within cancer cells. Based on related compounds, investigation into its potential as a carbonic anhydrase inhibitor or a kinase inhibitor would be a logical starting point.
Enzyme Inhibition Assays: Testing its inhibitory activity against a range of enzymes, such as those from the protease and kinase families, could uncover novel therapeutic applications.
Antimicrobial Activity: Assessing its efficacy against a spectrum of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Studies: Should initial screenings show promise, the synthesis of a library of derivatives of this compound would be warranted. By systematically modifying the structure, researchers could establish clear structure-activity relationships, guiding the design of more potent and selective compounds.
Computational Modeling: In silico studies, such as molecular docking, could be employed to predict the binding modes of this compound with various biological targets, helping to prioritize experimental work and rationalize observed biological activities.
The exploration of these research avenues would not only illuminate the specific properties of this compound but also contribute to the broader understanding of pyrimidine sulfonamides as a valuable class of compounds in medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for 5-Methylpyrimidine-2-sulfonamide, and how are intermediates characterized?
- Methodological Answer : A common approach involves coupling pyrimidine derivatives with sulfonamide precursors. For example, sulfonamide-containing pyrimidines are synthesized via nucleophilic substitution reactions using chloropyrimidine intermediates and sulfonamide nucleophiles under basic conditions (e.g., NaH in DMF) . Characterization typically includes -NMR and -NMR to confirm substitution patterns, IR spectroscopy for functional group identification, and HPLC for purity validation. For intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, mass spectrometry (MS) is critical for molecular weight confirmation .
Q. How should researchers handle contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from impurities, tautomerism, or solvent effects. To resolve this:
- Re-purify the compound using column chromatography or recrystallization.
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations).
- Cross-validate with alternative techniques like X-ray crystallography, as demonstrated for sulfonamide derivatives in Acta Crystallographica .
Contradictions in biological activity data (e.g., antimicrobial assays) require replication under standardized conditions and statistical analysis to rule out experimental variability .
Q. What safety protocols are essential when working with pyrimidine sulfonamide derivatives?
- Methodological Answer :
- Waste Management : Segregate halogenated or sulfur-containing waste (e.g., methylsulfanyl intermediates) and dispose via licensed hazardous waste handlers to prevent environmental contamination .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems during synthesis to avoid exposure to potential irritants (e.g., sulfonic acid derivatives) .
- Stability Testing : Store compounds in anhydrous, dark conditions to prevent degradation, as sulfonamides are prone to hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling optimize the design of this compound derivatives for target-specific bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., carbonic anhydrase or kinase inhibitors). For example, sulfonamide-pyrimidine hybrids have been modeled against bacterial dihydropteroate synthase (DHPS) to guide synthetic prioritization .
- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antimicrobial or anticancer activity .
Q. What experimental strategies address low yields in multi-step syntheses of this compound analogs?
- Methodological Answer :
- Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., switching from DMF to acetonitrile) to improve efficiency. For example, yields of pyrimidine sulfonamides increased from 45% to 72% using microwave-assisted synthesis .
- In Situ Monitoring : Employ techniques like FTIR or ReactIR to track reaction progress and identify bottlenecks (e.g., incomplete sulfonamide coupling) .
Q. How do researchers validate the mechanism of action for this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Perform Michaelis-Menten analyses to determine inhibition constants (). For instance, sulfonamide derivatives have been shown to competitively inhibit carbonic anhydrase by binding to the zinc-active site .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to confirm stoichiometry and enthalpy-driven interactions.
- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., replacing key residues like Thr199 in DHPS) to confirm sulfonamide binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
